L-Tyrosine-1-13C

Catalog No.
S1480172
CAS No.
110622-46-3
M.F
C9H11NO3
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine-1-13C

CAS Number

110622-46-3

Product Name

L-Tyrosine-1-13C

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)(113C)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i9+1

InChI Key

OUYCCCASQSFEME-DMSOPOIOSA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[13C@@H](C(=O)O)N)O

The exact mass of the compound L-Tyrosine-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Tyrosine-1-13C (CAS: 110622-46-3) is a selectively labeled isotopologue of the amino acid L-tyrosine, featuring a >99 atom % Carbon-13 enrichment exclusively at the carboxyl carbon (C1) position . In scientific procurement, this specific labeling pattern is prioritized over generic or uniformly labeled variants for three primary workflows: high-resolution solid-state nuclear magnetic resonance (ssNMR) spectroscopy, quantitative mass spectrometry (MS) internal standardization, and targeted metabolic tracing[1]. By isolating the isotopic label at the C1 position, it provides a precise +1 Da mass shift for MS and a singular, uncoupled 13C NMR resonance, making it a critical reagent for structural biology and clinical metabolomics where spectral simplicity and quantification accuracy are paramount.

Substituting L-Tyrosine-1-13C with unlabeled L-tyrosine or uniformly labeled L-Tyrosine-U-13C9 compromises both analytical resolution and assay specificity[1]. Unlabeled tyrosine lacks a distinct mass shift or NMR-active nucleus at the C1 position, rendering it indistinguishable from endogenous background tyrosine in complex biological matrices [2]. Conversely, while uniformly labeled L-Tyrosine-U-13C9 provides a mass shift, it introduces complex 13C-13C scalar couplings (J-couplings) that split and broaden NMR signals, severely degrading spectral resolution in solid-state NMR of large proteins [1]. Furthermore, in metabolic decarboxylation assays, uniformly labeled or ring-labeled variants obscure the specific tracking of the carboxyl group, whereas the 1-13C variant allows for the precise measurement of 13CO2 release [3].

Elimination of 13C-13C Scalar Coupling in Solid-State NMR

In high-resolution solid-state NMR of large proteins, uniform 13C labeling creates severe line broadening due to one-bond carbon-carbon scalar couplings. Using L-Tyrosine-1-13C in a selective labeling scheme eliminates this interference, yielding a sharp singlet resonance (0 Hz J-coupling) for the carbonyl carbon, compared to the ~35-55 Hz multiplet splitting observed with L-Tyrosine-U-13C9 [1].

Evidence Dimension13C-13C one-bond scalar coupling (J-coupling) splitting
Target Compound Data0 Hz (Singlet resonance)
Comparator Or BaselineL-Tyrosine-U-13C9 (~35-55 Hz multiplet splitting)
Quantified DifferenceComplete elimination of one-bond J-coupling broadening
ConditionsSolid-state MAS NMR of selectively labeled proteins

Eliminating J-coupling drastically improves spectral resolution and sensitivity, making it essential for assigning carbonyl resonances in large membrane proteins.

Precision of Isotopic Mass Shift for MS Internal Standardization

For quantitative mass spectrometry, the isotopic envelope of the internal standard must not interfere with the analyte. L-Tyrosine-1-13C provides a clean, discrete +1 Da mass shift with minimal isotopic envelope spread. In contrast, L-Tyrosine-U-13C9 provides a +9 Da shift but suffers from a broader isotopic distribution due to the statistical probability of incomplete labeling across all 9 carbon positions (~94% fully labeled, ~6% M+8) .

Evidence DimensionIsotopic envelope complexity and mass shift
Target Compound DataDiscrete +1 Da shift (>99% isotopic purity at C1)
Comparator Or BaselineL-Tyrosine-U-13C9 (+9 Da shift with ~6% M+8 isotopic spread)
Quantified DifferenceSignificantly narrower isotopic envelope for the 1-13C variant
ConditionsLC-MS/MS quantification of plasma amino acids

A discrete +1 Da shift without a broad isotopic tail simplifies MS/MS quantification algorithms and reduces integration errors in clinical diagnostics.

Specificity in Metabolic Decarboxylation Assays

Assays measuring the activity of tyrosine decarboxylase (TyrDC) rely on tracking the loss of the carboxyl group. When L-Tyrosine-1-13C is used as the substrate, 100% of the 13C label is released as measurable 13CO2 gas upon decarboxylation to tyramine. If L-Tyrosine-ring-13C6 is used, 0% of the label is released as 13CO2, as the heavy isotopes remain entirely within the tyramine product [1].

Evidence DimensionYield of 13CO2 upon enzymatic decarboxylation
Target Compound Data100% of 13C label released as 13CO2
Comparator Or BaselineL-Tyrosine-ring-13C6 (0% of 13C label released as 13CO2)
Quantified DifferenceAbsolute specificity for carboxyl-carbon tracking
ConditionsIn vitro or in vivo Tyrosine Decarboxylase (TyrDC) activity assay

Selectively labeling the C1 position is an absolute requirement for headspace gas analysis or breath tests designed to measure decarboxylase activity.

High-Resolution Solid-State NMR of Membrane Proteins

L-Tyrosine-1-13C is the optimal choice for assigning carbonyl resonances in large, complex proteins via solid-state MAS NMR. By utilizing this compound in a selective labeling scheme (e.g., in a 2H/15N background), researchers eliminate 13C-13C scalar coupling, resulting in sharp, highly resolved singlet peaks that are otherwise obscured in uniformly labeled samples [1].

Clinical Mass Spectrometry and Metabolomics

In clinical laboratories performing LC-MS/MS quantification of amino acids, L-Tyrosine-1-13C serves as a highly precise and cost-effective internal standard. Its discrete +1 Da mass shift avoids the complex isotopic envelope integration issues associated with uniformly labeled tyrosine, ensuring accurate normalization of endogenous tyrosine levels in plasma or tissue extracts[2].

Enzymatic Decarboxylation and Metabolic Flux Assays

For studies investigating tyrosine decarboxylase (TyrDC) activity in neurobiology or microbiome research, L-Tyrosine-1-13C is strictly required. The specific placement of the 13C label at the carboxyl position allows for the direct, quantitative measurement of evolved 13CO2 gas, providing a real-time readout of decarboxylation flux that ring-labeled variants cannot provide[3].

XLogP3

-2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

182.07724805 Da

Monoisotopic Mass

182.07724805 Da

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-Tyrosine-1-13C

Dates

Last modified: 09-12-2023

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